molecular formula C12H12BrNO4S B3011967 2-bromo-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide CAS No. 1448060-60-3

2-bromo-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide

Cat. No.: B3011967
CAS No.: 1448060-60-3
M. Wt: 346.2
InChI Key: RFVIEZYXTCWHQW-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide is a brominated benzenesulfonamide derivative featuring a hydroxyethyl group substituted with a furan-3-yl moiety. This compound belongs to a class of sulfonamides known for their structural diversity and applications in medicinal chemistry and materials science. Crystallographic studies of related benzenesulfonamides (e.g., ) highlight the importance of substituents in dictating molecular packing and stability .

Properties

IUPAC Name

2-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO4S/c13-10-3-1-2-4-12(10)19(16,17)14-7-11(15)9-5-6-18-8-9/h1-6,8,11,14-15H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVIEZYXTCWHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=COC=C2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide typically involves the following steps:

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the brominated benzene derivative with a sulfonamide precursor, such as benzenesulfonyl chloride, in the presence of a base like pyridine.

    Furan Ring Introduction: The furan ring is introduced through a nucleophilic substitution reaction, where a furan derivative reacts with the sulfonamide intermediate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

Major Products Formed

    Oxidation: Furanones or hydroxylated derivatives.

    Reduction: De-brominated benzenesulfonamide.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

This compound serves as a crucial building block for synthesizing potential drug candidates. Its sulfonamide functional group (-SO₂NH₂) is integral to its biological activity, allowing it to interact with various enzymes and receptors involved in disease pathways. Notably, research indicates that derivatives of sulfonamides exhibit antimicrobial, anti-inflammatory, and anticancer properties.

Organic Synthesis

In organic synthesis, this compound acts as an intermediate for creating more complex molecules. Its ability to participate in various chemical reactions makes it a versatile reagent in synthetic pathways.

Common Reactions

The compound can undergo several chemical transformations, including:

  • Nucleophilic substitutions involving the furan ring.
  • Coupling reactions with other aromatic compounds.
  • Formation of heterocycles , which are essential in drug design.

Materials Science

The unique properties of 2-bromo-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide also extend to materials science. It can be utilized in developing novel materials with specific electronic or photonic characteristics due to the presence of the furan ring and bromine atom.

Antimicrobial Activity

Research has demonstrated that sulfonamide derivatives possess significant antimicrobial properties. The sulfonamide moiety inhibits bacterial enzyme function, making it effective against various pathogens.

Table 1: Antimicrobial Efficacy of Sulfonamide Derivatives

CompoundTarget PathogenMIC (mg/mL)
4aPseudomonas aeruginosa6.67
4dE. coli6.72
4hS. aureus6.63

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The furan ring and sulfonamide group can participate in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and physicochemical properties of 2-bromo-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide with similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Solubility Trends
This compound (Target Compound) C₁₂H₁₃BrN₂O₄S 377.21 Bromobenzene, hydroxyethyl-furan Mitsunobu or sulfonylation Moderate in DMSO, ethanol
4-Bromo-N-(4-chlorobenzyl)-2-((2-hydroxyethyl)(methyl)amino)benzenesulfonamide C₁₅H₁₇BrClN₂O₃S 423.73 Bromobenzene, chlorobenzyl, methylamino-hydroxyethyl Mitsunobu cyclization Low in water, high in DCM
2-Bromo-N-(2-phenylethyl)benzenesulfonamide C₁₄H₁₄BrNO₂S 352.24 Bromobenzene, phenylethyl Direct sulfonylation Low in polar solvents
5-Amino-N-(2-bromo-5-methylphenyl)-2-methoxybenzenesulfonamide C₁₄H₁₅BrN₂O₃S 371.25 Bromobenzene, amino-methoxy Multi-step coupling High in DMF, moderate in MeOH
4-{2-[(5-Bromo-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide C₁₅H₁₅BrN₂O₃S 395.26 Bromobenzene, Schiff base-hydroxyethyl Condensation reaction Low in water, soluble in acetone
Key Observations:

Bromine at the 2-position increases electrophilicity, favoring nucleophilic substitution reactions, as seen in analogues like .

Synthetic Routes: The Mitsunobu reaction () is widely used for introducing hydroxyethyl groups but requires careful control of stereochemistry . Direct sulfonylation () is simpler but less selective for complex substituents .

Crystallographic and Conformational Analysis

  • Target Compound vs. N-(1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide () :
    The bicyclic structure in exhibits restricted rotation due to steric hindrance, whereas the hydroxyethyl-furan group in the target compound allows greater conformational flexibility .
  • Comparison with 2-(1H-Benzimidazol-2-yl)-N-[(E)-dimethylamino)methylidene]benzenesulfonamide (): The benzimidazole moiety in enables π-π stacking, absent in the target compound, which relies on furan-oxygen interactions for crystal packing .

Biological Activity

2-bromo-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide is a sulfonamide derivative notable for its unique structural features, including a bromine atom and a furan ring. These characteristics contribute to its diverse biological activities, particularly in medicinal chemistry, where it shows promise as an antimicrobial, anti-inflammatory, and potential anticancer agent.

Chemical Structure and Synthesis

The compound's molecular formula is C12_{12}H12_{12}BrN1_{1}O3_{3}S. Its synthesis typically involves several steps:

  • Sulfonamide Formation: Reaction of a brominated benzene derivative with benzenesulfonyl chloride in the presence of a base like pyridine.
  • Furan Ring Introduction: A nucleophilic substitution reaction where a furan derivative reacts with the sulfonamide intermediate.

This multi-step synthesis can be optimized for industrial production using continuous flow reactors and automated synthesis techniques to enhance yield and purity .

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial properties. The sulfonamide moiety interacts with bacterial enzymes, inhibiting their function. In vitro studies have shown that similar compounds possess minimum inhibitory concentrations (MICs) against various pathogens, suggesting that this compound may also demonstrate comparable efficacy .

Table 1: Antimicrobial Efficacy of Sulfonamide Derivatives

CompoundTarget PathogenMIC (mg/mL)
4aPseudomonas aeruginosa6.67
4dE. coli6.72
4hS. aureus6.63

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated using carrageenan-induced rat paw edema models. Compounds with similar structures have shown significant inhibition rates, indicating that this compound may also exhibit notable anti-inflammatory effects through modulation of inflammatory pathways .

Table 2: Anti-inflammatory Activity of Related Compounds

CompoundInhibition Rate (%) at 1hInhibition Rate (%) at 2hInhibition Rate (%) at 3h
4a94.6989.6687.83

Anticancer Potential

The compound's structure suggests potential anticancer activity due to its ability to interact with specific molecular targets involved in cancer proliferation and survival pathways. Preliminary studies on structurally related compounds indicate significant cytotoxic effects against various cancer cell lines, with IC50_{50} values suggesting effective growth inhibition .

Table 3: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50_{50} (µM)
Compound AHep-23.25
Compound BP81517.82

The biological activity of this compound is largely attributed to its interaction with target proteins through hydrogen bonding and hydrophobic interactions facilitated by its unique structural components. The bromine atom may participate in halogen bonding, enhancing binding affinity, while the furan ring can engage in π-π interactions, contributing to the compound's versatility in biological applications .

Case Studies and Research Findings

Several studies have explored the biological activities of sulfonamide derivatives, highlighting their potential in drug design:

  • Antimicrobial Studies: Research has shown that derivatives exhibit varying degrees of antimicrobial activity against common pathogens, supporting the hypothesis that modifications to the sulfonamide structure can enhance efficacy.
  • Inflammation Models: In vivo studies demonstrated significant reductions in edema when treated with related compounds, indicating a promising avenue for developing anti-inflammatory agents.
  • Cancer Research: Investigations into the cytotoxic effects of similar compounds revealed substantial growth inhibition in various cancer cell lines, suggesting that further exploration of this compound could lead to novel anticancer therapies.

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